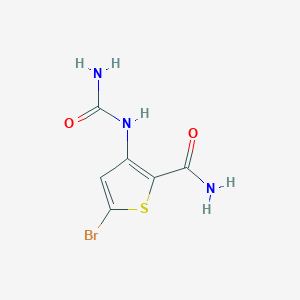

5-Bromo-3-ureidothiophene-2-carboxamide

Description

Significance of Thiophene (B33073) Derivatives in Contemporary Drug Discovery

Thiophene, a five-membered heterocyclic ring containing a sulfur atom, is a prominent structural motif in a vast array of biologically active compounds. Its isosteric resemblance to natural compounds allows thiophene derivatives to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties. acs.org The versatility of the thiophene ring allows for diverse substitutions, enabling chemists to fine-tune the electronic and steric properties of molecules to optimize their interaction with biological targets. acs.org This adaptability has made thiophene-based molecules key intermediates in the synthesis of numerous therapeutic agents. rsc.org

In the realm of oncology, thiophene carboxamide scaffolds have been identified as promising anticancer agents. For instance, certain derivatives have shown potent inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis. rsc.org Others have demonstrated the ability to inhibit mitochondrial complex I, leading to antiproliferative effects both in vitro and in vivo. rsc.org The cytotoxic potential of thiophene-2-carboxamides has been observed across various cancer cell lines, including breast, liver, and leukemia. rsc.org Furthermore, the thiophene scaffold has been instrumental in the development of dual inhibitors targeting both the Epidermal Growth Factor Receptor (EGFR) and Human EGFR-related receptor 2 (HER2), which are crucial targets in lung cancer therapy. nih.gov

The significance of thiophene derivatives also extends to the field of anti-infective research. Novel thiophene-2-carboxamide derivatives have demonstrated antibacterial properties against clinically relevant pathogens. nih.gov For example, 5-bromo-N-alkylthiophene-2-sulfonamides have shown efficacy against New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae, a critical priority pathogen identified by the World Health Organization. nih.gov

Overview of Ureidothiophene-2-carboxamides as Privileged Structures in Chemical Biology

Within the broader class of thiophene derivatives, ureidothiophene-2-carboxamides have garnered special attention as "privileged structures" in chemical biology. This designation refers to molecular scaffolds that are capable of binding to multiple, unrelated biological targets, thereby offering a rich starting point for the development of novel therapeutic agents. The ureido group (-NH-CO-NH2) appended to the thiophene-2-carboxamide core provides additional hydrogen bonding capabilities, which can significantly enhance the binding affinity and specificity of these compounds for their target proteins.

A notable application of this scaffold is in the development of kinase inhibitors. Kinases are a large family of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Ureidothiophene-2-carboxamides have been successfully developed as potent inhibitors of Checkpoint Kinase 1 (Chk1), a critical mediator of the cellular response to DNA damage. By inhibiting Chk1, these compounds can disrupt cell cycle arrest, thereby increasing the efficacy of DNA-damaging chemotherapies and radiotherapies. The structure-based design and optimization of these molecules have led to the discovery of clinical candidates. rsc.org

The versatility of the ureidothiophene (B3733153) scaffold is further highlighted by its application in developing dual-action anti-infective agents. Researchers have exploited the mechanistic similarities between bacterial RNA polymerase (RNAP) and viral reverse transcriptase (RT) to develop 2-ureidothiophene-3-carboxylic acids as dual inhibitors. These compounds have demonstrated potent activity against both methicillin-resistant Staphylococcus aureus (MRSA) and resistant strains of HIV-1.

Research Trajectory of 5-Bromo-3-ureidothiophene-2-carboxamide within Chemical Biology Contexts

The specific compound, this compound, has been a subject of interest primarily as a key intermediate and a structural analogue in the development of more complex kinase inhibitors. While detailed biological studies focusing solely on this compound are not extensively published, its synthesis and the activity of its derivatives provide significant insights into its role in chemical biology.

The synthesis of related 3-ureidothiophene-2-carboxamides (3-TCUs) has been described in the context of optimizing Chk1 inhibitors. A common synthetic route involves the reaction of methyl 3-aminothiophene-2-carboxylate with trichloroacetyl isocyanate, followed by bromination to introduce the bromine atom at the 5-position. rsc.org Subsequent deprotection of the urea (B33335) and amidation of the ester yield the final carboxamide. rsc.org

The bromine atom at the 5-position of the thiophene ring is a particularly interesting feature from a medicinal chemistry perspective. It not only influences the electronic properties of the aromatic ring system but also serves as a convenient chemical handle for further structural modifications through cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of substituents at this position to explore structure-activity relationships and optimize pharmacokinetic properties.

In the development of Chk1 inhibitors, the 5-position of the thiophene ring was found to project into a solvent-exposed channel of the kinase's ATP-binding pocket. rsc.org This observation suggested that this position would be tolerant of various substituents, allowing for the modulation of the compound's physicochemical properties without disrupting its binding to the target. rsc.org Indeed, the optimization of a lead 3-TCU by introducing different groups at the 5-position led to the discovery of a clinical candidate, AZD7762. rsc.org

The following table presents data for a series of 3-ureidothiophene-2-carboxamide analogs, highlighting the impact of substitutions at the 5-position on their inhibitory activity against Chk1.

| Compound Analogs (Substituent at 5-position) | Chk1 IC50 (nM) | Cellular Activity (EC50-CPT, nM) |

| Hydrogen | >1000 | >10000 |

| Phenyl | 1.8 | 130 |

| 3-Fluorophenyl | 1.2 | 80 |

| 4-Fluorophenyl | 1.5 | 110 |

| 3-Chlorophenyl | 1.1 | 90 |

| 4-Methylphenyl | 2.5 | 150 |

Data adapted from studies on related 3-ureidothiophene-2-carboxamide analogs. IC50 represents the half-maximal inhibitory concentration in a biochemical assay. EC50-CPT represents the half-maximal effective concentration in cells pre-treated with the DNA damaging agent camptothecin.

This data underscores the critical role of the substituent at the 5-position in determining the biological activity of the ureidothiophene-2-carboxamide scaffold. While specific data for this compound is not detailed in these studies, its position as a key synthetic precursor suggests its importance in the broader research effort to develop potent and selective kinase inhibitors.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-(carbamoylamino)thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3O2S/c7-3-1-2(10-6(9)12)4(13-3)5(8)11/h1H,(H2,8,11)(H3,9,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPTNHARZTUTCSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1NC(=O)N)C(=O)N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001204564 | |

| Record name | 3-[(Aminocarbonyl)amino]-5-bromo-2-thiophenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001204564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

494833-80-6 | |

| Record name | 3-[(Aminocarbonyl)amino]-5-bromo-2-thiophenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=494833-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[(Aminocarbonyl)amino]-5-bromo-2-thiophenecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001204564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5 Bromo 3 Ureidothiophene 2 Carboxamide

Retrosynthetic Analysis and Key Precursor Synthesis

A retrosynthetic analysis of 5-Bromo-3-ureidothiophene-2-carboxamide indicates that the molecule can be disconnected at the ureido and bromo functionalities. This approach points to a key intermediate: 3-aminothiophene-2-carboxamide (B122380). The synthesis logically proceeds by first constructing this aminothiophene core, followed by the introduction of the ureido group, and finally, regioselective bromination.

Synthesis of Thiophene (B33073) Carboxylate Intermediates

The initial steps in synthesizing the core structure often involve the formation of thiophene carboxylate intermediates. These intermediates, such as thiophene-2-carboxylic acids or their corresponding esters, serve as foundational scaffolds. One common method involves the direct lithiation of a substituted thiophene at low temperatures, followed by quenching with carbon dioxide to install the carboxylic acid group. mdpi.com For instance, 2-propylthiophene (B74554) can be treated with n-BuLi and then phenylisocyanate to yield N-phenyl-5-propylthiophene-2-carboxamide. mdpi.com

Another route involves the conversion of a carboxylic acid to a more reactive species like an acid chloride. This is typically achieved by reacting the thiophene-2-carboxylic acid with thionyl chloride (SOCl₂), which facilitates subsequent amidation reactions. mdpi.combeilstein-journals.org Esterification, such as the Steglich esterification using dicyclohexylcarbodiimide (B1669883) (DCC) and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is also a widely used strategy to create versatile thiophene carboxylate intermediates. mdpi.commdpi.com These esters can then be subjected to further modifications.

Aminothiophene Derivatives as Fundamental Building Blocks

Aminothiophene derivatives are crucial building blocks in the synthesis of the target compound. The most prominent method for their synthesis is the Gewald aminothiophene synthesis. This one-pot, multi-component reaction typically involves the condensation of a ketone or aldehyde with an activated nitrile (like cyanoacetamide) and elemental sulfur in the presence of a basic catalyst such as morpholine (B109124) or triethylamine. tubitak.gov.trresearchgate.net This reaction is highly versatile and allows for the preparation of various 2-aminothiophene-3-carboxamides. tubitak.gov.trresearchgate.net

The general mechanism of the Gewald reaction starts with a Knoevenagel condensation between the carbonyl compound and the active methylene (B1212753) nitrile, followed by the addition of sulfur to form a thiolate intermediate, which then undergoes intramolecular cyclization and tautomerization to yield the final 2-aminothiophene product. These aminothiophene-3-carboxamide derivatives are key precursors for introducing the ureido group. tubitak.gov.trresearchgate.nettandfonline.com

Strategic Pathways for Ureido Moiety Introduction

With the 3-aminothiophene-2-carboxamide core in hand, the next critical step is the introduction of the ureido moiety at the C3-amino group.

Reactions with Isocyanates and Ammonia

The most direct method for forming the ureido group is the reaction of the 3-aminothiophene-2-carboxamide with an appropriate isocyanate. nih.govresearchgate.net The nucleophilic amino group at the C3 position attacks the electrophilic carbon of the isocyanate, leading to the formation of a substituted urea (B33335). researchgate.netexcli.de The reaction is typically conducted in a suitable solvent, and various aromatic or aliphatic isocyanates can be used, allowing for diversity in the final structure. nih.gov For example, reacting 2-amino-thiophene-3-carboxamide with p-chlorophenyl isocyanate yields a p-chlorophenyl-substituted urea. nih.gov

The primary carboxamide at the C2 position is generally formed from a carboxylic acid or ester precursor. Standard amidation methods, such as converting the carboxylic acid to an acid chloride followed by reaction with ammonia, or direct amidation of an ester, can be employed.

Cyclization Reactions Leading to Related Heterocyclic Systems

The ureido-substituted thiophene scaffold is a valuable intermediate for synthesizing more complex, fused heterocyclic systems. For instance, ureidothiophenes can undergo intramolecular cyclization reactions to form thieno[2,3-d]pyrimidine (B153573) derivatives. tubitak.gov.trresearchgate.net Depending on the reaction conditions and the specific substituents on the urea nitrogen, these cyclizations can be promoted by acid or base catalysis. These fused systems are of significant interest in medicinal chemistry due to their diverse biological activities. tandfonline.comresearchgate.net For example, thiourea (B124793) derivatives of aminothiophenes can be cyclized to form annulated products like thieno[2,3-d]pyrimidines. researchgate.net

Regioselective Bromination Strategies on the Thiophene Ring System

The final step in the synthesis of this compound is the regioselective bromination of the thiophene ring. The electronic nature of the substituents on the thiophene ring directs the position of electrophilic substitution. The 2-carboxamide (B11827560) and 3-ureido groups are electron-withdrawing, which deactivates the ring towards electrophilic attack. However, the sulfur atom and the ring itself are electron-rich, and electrophilic substitution is a characteristic reaction of thiophenes.

In 2,3-disubstituted thiophenes, the C5 position is generally the most activated site for electrophilic aromatic substitution. Therefore, direct bromination of the 3-ureidothiophene-2-carboxamide intermediate is expected to occur regioselectively at the C5 position. mdpi.com Common brominating agents such as N-Bromosuccinimide (NBS) in a solvent like acetic acid or a polar aprotic solvent are often used for such transformations. beilstein-journals.org Alternatively, direct lithiation at the C5 position followed by quenching with a bromine source can also achieve regioselective bromination. mdpi.comresearchgate.net The synthesis of 5-bromo-N-alkylthiophene-2-sulfonamides has been achieved, demonstrating the feasibility of introducing bromine at the 5-position of a substituted thiophene. nih.gov

Data Tables

Table 1: Synthesis of 2-Aminothiophene-3-Carboxamide Derivatives This table summarizes examples of the Gewald synthesis for producing key aminothiophene precursors.

| Starting Ketone | Activated Nitrile | Base/Solvent | Product | Yield (%) | Reference |

| Cyclohexanone | Cyanoacetamide | Morpholine/Ethanol | 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | High | tandfonline.com, tubitak.gov.tr |

| Acetone | Cyanoacetamide | Triethylamine/DMF | 2-Amino-4,5-dimethylthiophene-3-carboxamide | Moderate | researchgate.net |

| 4-Aminoacetophenone | N-(4-acetylphenyl)-2-chloroacetamide | Sodium ethoxide/Ethanol | 3-Amino thiophene-2-carboxamide derivatives | Good | nih.gov |

Table 2: Formation of Ureido Thiophene Derivatives via Reaction with Isocyanates This table details the synthesis of ureido thiophenes from aminothiophene precursors.

| Aminothiophene Precursor | Isocyanate | Solvent | Product | Yield (%) | Reference |

| 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide | Benzoylisothiocyanate | 1,4-Dioxane (B91453) | N-Benzoylthiourea derivative | N/A | researchgate.net |

| 2-Amino-thiophene-3-carboxamide (generic) | p-Chlorophenyl isocyanate | N/A | N-(p-Chlorophenyl)ureido derivative | N/A | nih.gov |

| 2-Amino-2-thiazoline | Phenyl isocyanate | N/A | Phenylurea adduct | N/A | nih.gov |

Table 3: Regioselective Bromination of Thiophene Derivatives This table highlights methods for the specific bromination of thiophene rings.

| Thiophene Substrate | Brominating Agent/Conditions | Product | Yield (%) | Reference |

| 3-Methylthiophene-2-carboxylic acid | NBS/Acetic Acid | 4-Bromo-3-methyl-2-thiophenecarboxylic acid | 64% | beilstein-journals.org |

| 2-Propyl-3-formyl-N-phenylthiophene-2-carboxamide | n-BuLi, then Br₂ | 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide | 70% | mdpi.com |

| 5-Bromothiophene-2-sulfonamide | Alkyl Bromides/LiH | 5-Bromo-N-alkylthiophene-2-sulfonamides | N/A | nih.gov |

Advanced Synthetic Approaches and Cross-Coupling Methodologies

The bromine atom at the 5-position of the 3-ureidothiophene-2-carboxamide core is a key handle for introducing molecular diversity through various cross-coupling reactions. These advanced synthetic methods allow for the construction of carbon-carbon and carbon-heteroatom bonds, providing access to a wide range of substituted analogues.

Palladium-Catalyzed Cross-Coupling for Functionalization

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of aryl halides. The Suzuki-Miyaura coupling, which forms a new carbon-carbon bond between an organoboron compound and a halide, is a prominent example.

In the context of thiophene carboxamides, the Suzuki-Miyaura reaction has been successfully employed to synthesize 5-aryl derivatives. For instance, the synthesis of (S)-5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide, a checkpoint kinase 1 (Chk1) inhibitor known as AZD7762, highlights this approach. acs.org The synthesis of such complex molecules often involves the coupling of a brominated thiophene precursor with a suitable boronic acid or ester.

While direct examples for this compound are not extensively reported, the reactivity of similar 5-bromothiophene systems provides valuable insights. For example, 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide has been coupled with various aryl boronic acids and pinacol (B44631) esters using a Pd(PPh₃)₄ catalyst and potassium phosphate (B84403) as a base in 1,4-dioxane to yield 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides. mdpi.com The yields for these reactions ranged from moderate to good (37–72%). mdpi.com

Similarly, the Suzuki cross-coupling of 5-bromthiophene-2-sulfonamide with various aryl boronic acids has been reported to proceed under mild conditions, demonstrating the feasibility of functionalizing the 5-position of the thiophene ring. researchgate.net Another related study on 5-bromo-N-propylthiophene-2-sulfonamide utilized Pd(PPh₃)₄ as a catalyst with potassium phosphate in 1,4-dioxane for the coupling with aryl boronic acids. nih.gov

The general conditions for such transformations typically involve a palladium catalyst, a base, and a solvent system, as detailed in the table below, which summarizes representative conditions for Suzuki-Miyaura cross-coupling on related 5-bromothiophene scaffolds.

| Starting Material | Coupling Partner | Catalyst | Base | Solvent | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 5-bromo-N-(pyrazin-2-yl)thiophene-2-carboxamide | Aryl boronic acids/pinacol esters | Pd(PPh₃)₄ | K₃PO₄ | 1,4-dioxane | 37-72 | mdpi.com |

| 5-bromthiophene-2-sulfonamide | Aryl boronic acids | Not specified | Not specified | Not specified | Not specified | researchgate.net |

| 5-bromo-N-propylthiophene-2-sulfonamide | Aryl boronic acids | Pd(PPh₃)₄ (5 mol%) | K₃PO₄ | 1,4-dioxane | 56-72 | nih.gov |

Synthesis of Substituted Thiophene Carboxamide Analogues

The synthesis of substituted thiophene carboxamide analogues is a critical step in structure-activity relationship (SAR) studies. The 3-ureidothiophene-2-carboxamide scaffold itself can be constructed through various synthetic routes, often involving the functionalization of a pre-formed thiophene ring.

One of the most common methods for the synthesis of substituted 2-aminothiophenes, which are precursors to the ureido derivatives, is the Gewald reaction. This one-pot multicomponent reaction typically involves a ketone or aldehyde, an activated nitrile, and elemental sulfur in the presence of a base. organic-chemistry.org Microwave-assisted Gewald reactions have been shown to be highly efficient, providing 5-substituted-2-aminothiophenes in high yields and purity with significantly reduced reaction times. organic-chemistry.org

The synthesis of thiophene-2-carboxamide derivatives with substitution at the 3-position has also been achieved through the cyclization of various precursors with N-(4-acetylphenyl)-2-chloroacetamide in the presence of alcoholic sodium ethoxide. nih.gov This strategy allows for the introduction of hydroxyl, methyl, and amino groups at the 3-position of the thiophene ring. nih.gov

The development of the clinical candidate AZD7762 involved the optimization of a regioisomeric 3-ureidothiophene-2-carboxamide lead compound. acs.org This optimization process would have necessitated the synthesis of a library of analogues with variations in the substituents on the thiophene ring and the carboxamide moiety to improve potency and selectivity.

The table below summarizes different synthetic strategies for obtaining substituted thiophene carboxamide analogues.

| Synthetic Method | Precursors | Key Reagents/Conditions | Resulting Analogue Type | Reference |

|---|---|---|---|---|

| Gewald Reaction (Microwave-assisted) | Arylacetaldehydes, activated nitriles, sulfur | Morpholine, ethanol, 70°C, 20 min | 5-substituted-2-aminothiophenes | organic-chemistry.org |

| Cyclization | Functionalized thiocarbamoyl compounds, N-(4-acetylphenyl)-2-chloroacetamide | Alcoholic sodium ethoxide | 3-substituted-thiophene-2-carboxamides | nih.gov |

| Structure-Based Optimization | Regioisomeric 3-ureidothiophene-2-carboxamide | Iterative synthesis and biological evaluation | (S)-5-(3-Fluorophenyl)-N-(piperidin-3-yl)-3-ureidothiophene-2-carboxamide | acs.org |

Molecular Interactions and Biological Target Engagement Studies

Kinase Inhibition Profiles of 5-Bromo-3-ureidothiophene-2-carboxamide and its Analogues

The thiophenecarboxamide urea (B33335) scaffold has been identified as a potent inhibitor of several protein kinases, particularly those involved in cell cycle regulation and DNA damage response.

Glycogen Synthase Kinase 3 Beta (GSK-3β) Inhibition

Based on the reviewed scientific literature, there is no direct evidence to suggest that this compound or its close analogue, AZD7762, are significant inhibitors of Glycogen Synthase Kinase 3 Beta (GSK-3β). Studies have investigated the combination of AZD7762 with specific GSK-3β inhibitors to enhance therapeutic effects, which implies that AZD7762 does not inherently possess strong GSK-3β inhibitory activity. nih.govresearchgate.net

Checkpoint Kinase 1 (CHK1) and Checkpoint Kinase 2 (CHK2) Inhibition

The thiophenecarboxamide urea (TCU) chemical class, which includes this compound, was identified as a potent inhibitor of Checkpoint Kinase 1 (CHK1) through high-throughput screening. nih.gov This discovery led to extensive structure-based design and optimization, resulting in the development of the clinical candidate AZD7762, an analogue derived from the 5-bromo-substituted thiophene (B33073) urea scaffold. nih.gov

AZD7762 is a potent, ATP-competitive inhibitor of both CHK1 and CHK2. nih.govnih.gov It demonstrates equipotent inhibition against both kinases, with an IC₅₀ value of 5 nM in cell-free assays. tocris.comselleckchem.com Kinetic studies have determined the Ki value to be 3.6 nM, confirming its high affinity for the ATP-binding site of CHK1. selleckchem.commedchemexpress.com The development of these inhibitors involved the synthesis of intermediates such as Methyl 5-Bromo-3-({[(trichloroacetyl)amino]carbonyl}amino)thiophene-2-carboxylate. nih.gov

The selectivity of AZD7762 has been profiled against a large panel of kinases. tocris.com It displays a greater than 10-fold selectivity for CHK1/2 over most other kinases. tocris.com Kinases that were inhibited with less than 10-fold selectivity were primarily from the same CAMK (calcium/calmodulin-dependent protein kinase) family as CHK1 or were Src-family tyrosine kinases (e.g., Yes, Fyn, Lyn, Hck, and Lck). selleckchem.com The inhibition of CHK1 by these compounds has been shown to abrogate DNA damage-induced cell cycle checkpoints, leading to increased tumor cell death when combined with DNA-damaging agents. nih.govuni-frankfurt.de

Table 1: CHK1/CHK2 Inhibition Data for AZD7762

| Kinase | IC₅₀ (nM) | Ki (nM) | Inhibition Type |

|---|---|---|---|

| CHK1 | 5 tocris.comselleckchem.com | 3.6 selleckchem.commedchemexpress.com | ATP-Competitive nih.govnih.gov |

| CHK2 | 5 tocris.comselleckchem.com | N/A | ATP-Competitive nih.gov |

Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibition

There is no evidence in the reviewed scientific literature to suggest that this compound or its analogues inhibit Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4). Kinase screening panels for the closely related compound AZD7762 did not show activity against MAP4K4. tocris.comnih.govmdpi.comfrontiersin.org

IκB Kinase (IKK-2) Inhibition

The thiophenecarboxamide urea scaffold has been noted to possess inhibitory activity against IκB Kinase (IKK-2, also known as IKKβ). During the optimization process of this chemical series to develop selective CHK1 inhibitors like AZD7762, a key goal was to engineer selectivity away from IKKβ. nih.gov This indicates that the parent scaffold, from which this compound is derived, is an inhibitor of IKK-2. Specific patents also describe thiophene carboxamide derivatives as being useful for their IKK-2 inhibitory activity.

Inhibition of Nucleic Acid Machineries

Research has demonstrated that compounds with a ureidothiophene (B3733153) structure can act as inhibitors of bacterial RNA polymerase (RNAP), a critical enzyme for bacterial transcription and survival. oup.com A compound identified as Ureidothiophene (Urd), which is structurally 5-Bromo-3-ureidothiophene-2-carboxylic acid and thus a very close analogue of the subject compound, was found to inhibit bacterial transcription by a novel mechanism. oup.com

This inhibition occurs at the early stage of transcription initiation. oup.com Specifically, Ureidothiophene prevents the stable formation of the RNAP-promoter closed complex (RPc) by blocking the interaction between the RNA polymerase and the -10 element of the promoter DNA. oup.com It does not, however, affect RNAP's interaction with the -35 promoter element or subsequent steps in transcription, such as nucleotide addition by elongation complexes. oup.com

The mechanism of action appears to be targeted toward the σ subunit of the RNAP holoenzyme. oup.com Evidence suggests that Ureidothiophene may directly target region 1.2 of the σ factor (σR1.2), which allosterically controls the recognition of the -10 promoter element. oup.com Mutations in this region of the σ factor were shown to decrease sensitivity to the inhibitor. oup.com Ureidothiophene demonstrated an IC₅₀ of approximately 1 µM against Staphylococcus aureus RNAP. oup.com

Bacterial RNA Polymerase (RNAP) Inhibition

Research has identified ureidothiophene (Urd) compounds, a class to which this compound belongs, as potent inhibitors of bacterial transcription. nih.govoup.com These compounds were discovered through high-throughput screening for their ability to inhibit the Staphylococcus aureus RNAP holoenzyme. oup.com

The primary mechanism of inhibition occurs at an early stage of transcription, specifically during the formation of the promoter closed complex (RPc). nih.govoup.com The inhibitor effectively blocks the interaction between the RNA polymerase holoenzyme and the -10 promoter element. nih.govoup.com Notably, the compound does not appear to affect the enzyme's interaction with the -35 promoter element or subsequent steps in the transcription process once the closed complex is formed. nih.govoup.com This targeted action suggests a specific mode of interference with the initiation of transcription. Studies have shown that the inhibitory activity is not dependent on the specific promoter sequence or the presence of the -35 element, as it effectively inhibits transcription on various promoters, including T7A1, T7A2, and the extended -10 galP1 promoter. oup.com The IC50, a measure of the inhibitor's potency, was determined to be approximately 1 µM against S. aureus RNAP in vitro. oup.com

| Bacterial Species | Enzyme | Promoter Tested | Inhibition Observed |

|---|---|---|---|

| Escherichia coli | RNAP Holoenzyme | lacUV5 | Yes |

| Escherichia coli | RNAP Holoenzyme | T7A1 | Yes |

| Escherichia coli | RNAP Holoenzyme | T7A2 | Yes |

| Escherichia coli | RNAP Holoenzyme | galP1 | Yes |

| Staphylococcus aureus | RNAP Holoenzyme | T7A1 | Yes |

Viral Reverse Transcriptase (RT) Inhibition

Building on the discoveries related to bacterial RNAP, researchers have successfully optimized 2-ureidothiophene-3-carboxylic acids to act as dual inhibitors, targeting both bacterial RNAP and viral reverse transcriptase (RT). nih.govacs.org This development was spurred by the functional similarity between the bacterial RNAP "switch region" and the binding site for non-nucleoside reverse transcriptase inhibitors (NNRTIs) in viral RT. nih.govacs.org

Through a structure-based design approach, potent RT inhibitors were developed from the initial RNAP inhibitor scaffold. nih.gov These novel compounds have demonstrated efficacy against various resistant strains of HIV-1 while maintaining or even enhancing their inhibitory activity against RNAP. nih.govacs.org This dual-action capability presents a promising avenue for developing anti-infectives to treat co-infections, such as those involving Methicillin-resistant Staphylococcus aureus (MRSA) and HIV-1. nih.govresearchgate.net The activity of these compounds as RT inhibitors confirms that the ureidothiophene scaffold is a viable pharmacophore for targeting this critical viral enzyme. nih.gov

Elucidation of Mechanisms of Action (MoA)

Investigations into Non-Competitive Inhibition Modalities

The mechanism of action for ureidothiophene derivatives against both RNAP and RT has been identified as non-competitive. In the context of viral RT, these compounds are classified as NNRTIs. acs.org NNRTIs, by definition, are non-competitive inhibitors because they bind to an allosteric site—a location distinct from the active site where the enzyme binds its substrate (dNTPs). acs.orgwikipedia.org This binding event structurally alters the enzyme, thereby inhibiting its function without directly competing with the natural substrates. wikipedia.orgnih.gov Mode of action studies have confirmed that 2-ureidothiophene-3-carboxylic acids inhibit RT non-competitively. nih.govacs.org

Similarly, the inhibition of bacterial RNAP follows a non-competitive pattern. The inhibitor acts on the formation of the closed complex but does not affect subsequent steps, indicating it does not compete with nucleotide substrates for the active site. nih.govoup.com This is a hallmark of non-competitive or allosteric inhibition, where the inhibitor reduces the maximum rate of the enzyme's reaction (Vmax) without changing the enzyme's affinity for its substrate (Km).

Exploration of Allosteric Modulation Mechanisms

The non-competitive nature of ureidothiophene inhibitors points directly to an allosteric mechanism of action. For bacterial RNAP, evidence suggests that the compound may directly target the sigma (σ) factor, specifically the σ region 1.2 (σR1.2). nih.govoup.com This region acts as an allosteric regulator, controlling the recognition of the -10 promoter element by another part of the sigma factor, σR2. oup.comoup.com Mutations in σR1.2 have been shown to decrease the sensitivity of RNAP to the inhibitor. nih.gov By binding to or disrupting the function of this 'allosteric switch,' the compound prevents the conformational changes necessary for the holoenzyme to engage with the promoter DNA, effectively halting transcription initiation. oup.comoup.com

For viral RT, the allosteric site is well-characterized and is known as the NNRTI binding pocket. acs.orgmdpi.com Ureidothiophene derivatives inhibit RT by binding to this pocket, which induces a conformational change in the enzyme. nih.govacs.org A novel mechanism proposed for these specific compounds involves the closing of the RT "clamp," a flexible subdomain of the enzyme, which ultimately blocks the DNA polymerization process. nih.govacs.orgresearchgate.net This allosteric modulation is effective even against viral strains that have developed resistance to other NNRTIs. nih.gov

Protein-Ligand Binding Interactions and Structural Insights

Analysis of Key Hydrogen Bonding Networks

While a specific co-crystal structure of this compound with its target enzymes is not publicly detailed, the principles of medicinal chemistry and structure-based design imply the critical role of hydrogen bonds in its binding affinity. The ureidothiophene scaffold contains multiple hydrogen bond donors and acceptors within its urea (-NH-CO-NH-) and carboxamide (-CO-NH2) moieties.

Characterization of Hydrophobic Interactions and Conformational Constraints

In silico analyses of the analogous compound, 5-bromo-N-propylthiophene-2-sulfonamide, reveal that hydrophobic interactions are a key component of its binding to the target protein. nih.gov These interactions are crucial for the stability of the ligand-protein complex. The thiophene ring, a core component of the scaffold, is involved in multiple hydrophobic interactions. Specifically, a π-π stacking interaction is established between the thiophene ring and the imidazole (B134444) ring of a histidine residue. nih.gov

Furthermore, the alkyl substituent on the sulfonamide group, in this case, a propyl group, participates in alkyl and π-alkyl linkages with several amino acid residues within the binding pocket. nih.gov These types of non-covalent interactions, although individually weak, collectively contribute significantly to the binding affinity of the compound. The bromine atom on the thiophene ring also influences the electronic distribution of the ring system, which can modulate these hydrophobic interactions.

Conformational constraints of the ligand within the binding site are dictated by the sum of these interactions. The specific hydrophobic contacts orient the molecule in a particular conformation that maximizes favorable interactions and minimizes steric clashes. For instance, the planarity of the thiophene ring system is a key conformational feature that facilitates the observed π-π stacking.

Table 1: Summary of Hydrophobic Interactions for the Analogous Compound 5-bromo-N-propylthiophene-2-sulfonamide

| Interaction Type | Interacting Ligand Moiety | Interacting Amino Acid Residues |

| π-π Stacking | Thiophene Ring | His116 |

| Alkyl/π-Alkyl | Propyl Group & Thiophene Ring | Phe62, Trp87, His116, Ala212 |

| Pi-Sulfur | Sulfonyl Group | Phe62, His116, His179 |

Mapping of Binding Pockets and Crucial Amino Acid Residues

The binding pocket of the New Delhi Metallo-β-lactamase (PDB ID: 5N5I) that accommodates the analogous 5-bromo-N-propylthiophene-2-sulfonamide is a well-defined cavity lined with both hydrophobic and polar amino acid residues. nih.gov The mapping of this pocket reveals several key residues that are critical for the binding of this class of inhibitors.

In addition to the hydrophobic interactions mentioned previously, hydrogen bonding plays a significant role in the orientation and stabilization of the ligand within the binding site. The sulfonyl group of the analog forms hydrogen bonds with Tryptophan (Trp) 87 and Aspartic acid (Asp) 118. nih.gov A π-cation interaction is also observed between the sulfur atom of the thiophene ring and a zinc ion (Zn302) present in the active site of the metallo-β-lactamase. nih.gov

Table 2: Key Amino Acid Residues and Interactions in the Binding Pocket for the Analogous Compound 5-bromo-N-propylthiophene-2-sulfonamide

| Amino Acid Residue | Type of Interaction |

| Phe62 | Hydrophobic (Pi-Sulfur, Alkyl/π-Alkyl) |

| Trp87 | Hydrogen Bond, Hydrophobic (Alkyl/π-Alkyl) |

| His116 | Hydrophobic (π-π Stacking, Pi-Sulfur, Alkyl/π-Alkyl) |

| Asp118 | Hydrogen Bond |

| His179 | Hydrophobic (Pi-Sulfur) |

| Ala212 | Hydrophobic (Alkyl/π-Alkyl) |

Unveiling the Molecular Intricacies of this compound: A Deep Dive into its Structure-Activity Relationship and Drug Design Principles

The study of heterocyclic compounds is a cornerstone of medicinal chemistry, with thiophene and its derivatives being of particular interest due to their wide range of biological activities. nih.gov Among these, the ureidothiophene-2-carboxamide scaffold has emerged as a promising framework for developing novel therapeutic agents. This article focuses exclusively on the chemical compound this compound, exploring the critical interplay between its structure and biological function through the lens of modern drug design principles.

Structure Activity Relationship Sar and Structure Based Drug Design Sbdd

Computational Approaches in Ligand Optimization and Discovery

Conformational Analysis and Energy Landscape Exploration

The biological activity of this compound is fundamentally governed by its accessible conformations and their relative energies. The spatial arrangement of the thiophene core, the bromo substituent, the ureido group, and the carboxamide moiety dictates its interaction with protein targets. While specific conformational analysis studies on this compound are not extensively detailed in publicly available literature, significant insights can be drawn from structurally related thiophenecarboxamide urea (B33335) (TCU) inhibitors of kinases like Checkpoint Kinase 1 (CHK1) and c-Jun N-terminal kinase (JNK1). acs.org

X-ray crystallography studies of these related TCUs have revealed a common and crucial binding mode. In this orientation, the molecule adopts a specific conformation that allows key functional groups to form hydrogen bonds with the hinge region of the kinase active site. acs.org Typically, the amide carbonyl, the amide NH, and one of the urea NH groups are involved in these critical interactions. acs.org This suggests that the energetically favorable conformations of this compound would feature a planar arrangement of the thiophene ring and the adjacent urea and carboxamide groups, facilitating this type of binding.

The energy landscape of the molecule is influenced by the rotational barriers around the single bonds connecting the ureido and carboxamide groups to the thiophene ring. The bromine atom at the 5-position and the phenyl ring that is often present in active analogues project into solvent-exposed channels of the target protein, a position that can be modified to fine-tune physicochemical and pharmacokinetic properties without disrupting the core binding interactions. acs.org The exploration of this energy landscape through computational modeling and experimental structural biology is a cornerstone of structure-based drug design, enabling the optimization of lead compounds.

Phenotypic Screening and Subsequent Lead Compound Identification Strategies

Identifying a promising starting point for drug development can be achieved through various screening strategies. For scaffolds like this compound, both target-based and phenotypic approaches have proven fruitful.

Phenotypic screening involves testing compounds for their ability to produce a desired change in a cellular or organismal phenotype, without prior knowledge of the specific molecular target. This approach is particularly valuable for identifying first-in-class medicines. A high-throughput screening (HTS) and high-content screening (HCS) campaign of a chemical library led to the identification of 2-acetamidothiophen-3-carboxamide, a structurally related compound, as a novel scaffold for developing anti-leishmanial agents. rsc.org This discovery initiated a lead optimization program, where chemical modifications were made to the initial hit to improve its potency and selectivity against Leishmania donovani. rsc.org

Conversely, target-based screening begins with a known biological target. Thiophenecarboxamide ureas were identified as inhibitors of CHK1 through a high-throughput screen specifically designed to find modulators of this kinase. nih.gov This initial hit, though potent, lacked selectivity. Subsequent lead optimization, guided by structure-based design using X-ray crystal structures, led to the development of highly potent and selective inhibitors. acs.orgnih.gov This process involved the synthesis and evaluation of regioisomers, such as moving the urea group from the 2-position to the 3-position of the thiophene ring, which provided new opportunities for optimization. acs.org

The journey from an initial screening hit to a lead compound involves extensive chemical modification and biological evaluation. For instance, after identifying a 5-bromo-2-(thiophene-2-carboxamido) benzoic acid as an allosteric inhibitor of the bacterial enzyme FabG, a lead expansion effort was undertaken, resulting in the synthesis and testing of numerous analogues to establish a robust structure-activity relationship. nih.gov

The table below summarizes examples of screening strategies that have identified lead compounds from the thiophenecarboxamide class.

| Screening Strategy | Initial Hit Scaffold | Therapeutic Area/Target | Outcome | Reference |

| High-Throughput Screening (Target-Based) | Thiophenecarboxamide Ureas | Oncology / CHK1 Kinase | Identification of potent and selective kinase inhibitors for cancer therapy. | nih.gov |

| High-Throughput & High-Content Screening (Phenotypic) | 2-Acetamidothiophen-3-carboxamide | Infectious Disease / Leishmania donovani | Discovery of a novel scaffold for anti-leishmanial drug development. | rsc.org |

| Hit-to-Lead Expansion (Target-Based) | 5-Bromo-2-(thiophene-2-carboxamido) benzoic acid | Infectious Disease / Bacterial FabG | Development of analogues as inhibitors for ESKAPE pathogens. | nih.gov |

These examples underscore the power of both phenotypic and target-oriented screening in unlocking the therapeutic potential of the thiophenecarboxamide scaffold, paving the way for the identification and optimization of novel lead compounds.

Role As Chemical Probes and Research Tools

Application in Advanced Phenotypic Screening Assays

Phenotypic screening, an approach that assesses the effects of compounds on cellular or organismal phenotypes, is a powerful method for discovering new bioactive molecules. The ureidothiophene (B3733153) carboxamide core has proven to be a fruitful scaffold in such assays for identifying agents with potential therapeutic effects.

In the search for treatments for neurodegenerative diseases like amyotrophic lateral sclerosis (ALS), phenotypic screening using patient-derived cells has emerged as a key strategy. Researchers have utilized this approach with induced pluripotent stem cell (iPSC)-derived motor neurons from ALS patients to identify novel neuroprotective compounds. A class of compounds, 5-phenyl-3-ureidothiophene-2-carboxamides, was discovered through such a screening process. nih.gov The initial hit compound demonstrated a protective effect on these motor neurons, and mechanistic analysis suggested this was likely due to the inhibition of MAP4K kinases, including MAP4K4. nih.gov Further structural optimization based on this scaffold led to derivatives with improved inhibitory activity against MAP4K4 and superior neuroprotective effects in the motor neuron model. nih.gov This highlights the utility of the ureidothiophene-2-carboxamide backbone in identifying and optimizing lead compounds for neuroprotection.

Neuroinflammation is a critical component of many neurodegenerative diseases. The anti-inflammatory potential of compounds derived from the ureidothiophene scaffold has been investigated in cellular models. In one study, while the direct synthesis of 5-Bromo-3-ureidothiophene-2-carboxamide was reported, related thiazole-based inhibitors were evaluated for their ability to modulate inflammatory responses in lipopolysaccharide (LPS)-stimulated BV-2 microglial cells. nih.gov LPS is a potent stimulus that induces the production of pro-inflammatory mediators like nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). nih.gov The study demonstrated that certain derivatives could effectively suppress the production of these inflammatory markers, indicating the potential for this chemical class to yield potent anti-inflammatory agents. nih.gov The general class of thiophene (B33073) carboxamides has also been explored for anti-inflammatory properties, with some derivatives showing activity comparable to standard nonsteroidal anti-inflammatory drugs (NSAIDs) by inhibiting cyclooxygenase-2 (COX-2). researchgate.netresearchgate.net

Table 1: Anti-inflammatory Activity of a Related Thiazole-Based Inhibitor in BV-2 Microglial Cells

| Inflammatory Mediator | Effect of Compound | Cell Line | Inducer |

|---|---|---|---|

| Nitric Oxide (NO) | Suppressed Production | BV-2 Microglia | Lipopolysaccharide (LPS) |

| Interleukin-6 (IL-6) | Suppressed Production | BV-2 Microglia | Lipopolysaccharide (LPS) |

| Tumor Necrosis Factor-α (TNF-α) | Suppressed Production | BV-2 Microglia | Lipopolysaccharide (LPS) |

Radioligand Development for Receptor Binding Studies

Radioligand binding assays are a cornerstone of pharmacology, providing a robust method to measure the affinity of a ligand for its receptor. giffordbioscience.com These assays utilize a radioactively labeled compound (a radioligand) to quantify binding to a target, such as a receptor in a cell membrane preparation. nih.govmerckmillipore.com This technique is essential for determining key parameters like the dissociation constant (Kd), which indicates the affinity of the radioligand, and the binding affinity (Ki) of unlabeled test compounds in competitive binding experiments. giffordbioscience.com

Kainate receptors (KARs) are a subtype of ionotropic glutamate (B1630785) receptors involved in various neurophysiological processes, and their dysfunction is linked to conditions like epilepsy and chronic pain. nih.gov The KAR family consists of five subunits (GluK1–5), which assemble into functional tetrameric channels. nih.gov Developing subtype-selective ligands is crucial for dissecting the specific roles of these subunits.

Radioligand binding assays are considered a gold standard for this purpose. giffordbioscience.com For example, the antagonist [3H]UBP310 has been used to map the ligand-binding sites of KARs and determine subunit-selective binding. nih.gov While this compound has not been specifically reported as a radioligand, its structural class is of high interest in medicinal chemistry for targeting various receptors. nih.govnih.gov The development of a radiolabeled version of this compound or its derivatives could provide a valuable tool for probing the affinity and selectivity for KAR subtypes like GluK1. Such a tool would enable high-throughput screening of compound libraries to identify novel and selective KAR modulators, which are sought after for their therapeutic potential. researchgate.netmdpi.com

Modulation of Bacterial Quorum Sensing Systems

Quorum sensing (QS) is a cell-to-cell communication system used by bacteria to coordinate gene expression based on population density. nih.govmdpi.com This system controls various processes, including virulence factor production and biofilm formation, making it an attractive target for developing new anti-infective agents that disarm pathogens rather than kill them, potentially reducing the pressure for antibiotic resistance. mdpi.comresearchgate.net

In the opportunistic pathogen Pseudomonas aeruginosa, the Pseudomonas Quinolone Signal (PQS) system is a key QS circuit that regulates virulence and biofilm development. mdpi.comnih.gov A crucial enzyme in the biosynthesis of PQS signaling molecules is PqsD. nih.govresearchgate.net The inhibition of PqsD presents a promising strategy to disrupt this communication pathway.

The ureidothiophene-2-carboxylic acid scaffold, a close analog of this compound, has been identified and extensively studied as an inhibitor of PqsD. nih.govresearchgate.net Structure-activity relationship (SAR) studies have explored the chemical space of these compounds, leading to the development of potent PqsD inhibitors. nih.gov For instance, by combining features from different PqsD inhibitor classes, researchers have synthesized ureidothiophene derivatives with significantly improved inhibitory activity. nih.gov However, it was noted that while these compounds showed high potency in enzymatic assays, they were unable to prevent signal molecule formation in whole-cell assays, suggesting they may be removed by bacterial efflux pumps. nih.govresearchgate.net

Table 2: In Vitro Inhibitory Activity of Ureidothiophene-2-Carboxylic Acid Derivatives against PqsD

| Compound Scaffold | Target Enzyme | Target Organism | Reported IC50 |

|---|---|---|---|

| Ureidothiophene-2-carboxylic acid | PqsD | Pseudomonas aeruginosa | ~3 µM (Initial Scaffold) |

| Optimized Ureidothiophene derivative | PqsD | Pseudomonas aeruginosa | 140 nM (Most Potent Derivative) |

Future Directions and Emerging Research Perspectives

Exploration of Novel Biological Targets for Thiophene-Urea Scaffolds

The inherent chemical properties of the thiophene-urea backbone make it an ideal candidate for screening against new and underexplored biological targets. nih.gov The urea (B33335) group, with its capacity to form strong hydrogen bonds, and the electron-rich thiophene (B33073) ring can interact with a wide range of protein active sites. mdpi.comnih.gov

Future research is geared towards expanding the target portfolio for this scaffold beyond its established roles. High-throughput screening of libraries containing thiophene-urea derivatives against diverse protein families is a key strategy. nih.gov For instance, researchers are exploring targets involved in metabolic diseases, inflammation, and viral infections. nih.govnih.govtandfonline.com The discovery of 2-ureidothiophene-3-carboxylic acids as dual inhibitors of bacterial RNA Polymerase and viral Reverse Transcriptase highlights the potential for identifying compounds with unique, poly-pharmacological profiles that could be advantageous in treating complex co-infections. acs.orgresearchgate.net

Emerging targets of interest include:

Toll-Like Receptors (TLRs): Thiophene-urea analogs have been identified as modulators of TLR2, suggesting a future role in immunology and vaccine development. nih.gov

Enzymes in Ureolytic Infections: Thiophene-based compounds have shown potent inhibitory activity against urease, an enzyme crucial for the survival of certain pathogenic bacteria. nih.govfrontiersin.org This opens avenues for developing novel treatments for infections caused by ureolytic bacteria.

Hepatitis C Virus (HCV) Entry: Thiophene urea derivatives have been identified as a new class of inhibitors for HCV entry, presenting a target with a high barrier to resistance. nih.govtandfonline.com

Integration of Advanced Computational Design with Predictive Modeling

To accelerate the discovery process and optimize the properties of thiophene-urea compounds, advanced computational methods are becoming increasingly integrated into research workflows. researchgate.net These approaches allow for the rational design of molecules with improved potency, selectivity, and pharmacokinetic profiles. mdpi.com

Key computational techniques being leveraged include:

Molecular Docking: This technique predicts the preferred binding orientation of a molecule to a target protein. researchgate.net It has been successfully used to study the interaction of thiophene derivatives with targets like bacterial DNA gyrase, dihydrofolate reductase, and various outer membrane proteins. nih.govfrontiersin.orgnih.gov For example, docking studies helped elucidate the binding mode of potent ureidothiophene (B3733153) inhibitors within the active site of MAO-B, an enzyme implicated in neurodegenerative diseases. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. acs.org These models help in predicting the activity of newly designed molecules and in understanding the key structural features required for potency. acs.org A QSAR analysis of 2-ureidothiophene-3-carboxylic acids revealed the distinct molecular features necessary for inhibiting viral reverse transcriptase. acs.org

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of functional groups required for biological activity. It serves as a template for designing new molecules with similar or enhanced effects. researchgate.net

These predictive models help to prioritize which novel derivatives of the 5-Bromo-3-ureidothiophene-2-carboxamide scaffold should be synthesized and tested, saving significant time and resources. researchgate.net

Development of Next-Generation Chemical Probes with Enhanced Selectivity

A chemical probe is a small molecule designed to selectively interact with a specific protein target within a complex biological system, such as a living cell. ox.ac.ukyoutube.com The development of highly selective chemical probes based on the thiophene-urea scaffold is a crucial future direction. These probes are invaluable tools for target validation and for understanding the biological role of a specific protein in health and disease. ox.ac.ukyoutube.com

Future efforts in this area will focus on:

Appending Functional Groups: Researchers are modifying potent thiophene-urea compounds by adding functional tags. nih.gov These can include:

Biotin tags for affinity purification, allowing for the isolation of the target protein from cell lysates. nih.govbohrium.com

Fluorescent probes (e.g., BODIPY) to visualize the localization of the compound and its target within the cell. nih.gov

Photo-affinity Labeling: This advanced technique involves incorporating a photoreactive group into the chemical probe. Upon exposure to UV light, the probe forms a permanent, covalent bond with its target protein, enabling more robust identification.

Inactive Control Molecules: A critical aspect of probe development is the synthesis of a structurally similar but biologically inactive control molecule. ox.ac.uk This helps to ensure that any observed biological effect is due to the specific interaction with the intended target and not off-target effects.

These next-generation probes will facilitate a deeper understanding of the mechanisms of action of thiophene-urea compounds and help to identify new therapeutic opportunities. ox.ac.uknih.govbohrium.com

Strategic Opportunities in Antimicrobial and Neurodegenerative Disease Research

The thiophene-urea scaffold has shown significant promise in two critical areas of unmet medical need: antimicrobial resistance and neurodegenerative diseases. mdpi.comnih.govmdpi.com

Antimicrobial Research: The rise of multi-drug-resistant (MDR) bacteria necessitates the development of new classes of antibiotics. mdpi.comresearchgate.net Thiophene derivatives have demonstrated potent activity against a range of bacteria, including drug-resistant strains. nih.govfrontiersin.orgnih.gov

Activity against Gram-Negative Bacteria: Compounds based on this scaffold have shown promising results against challenging Gram-negative pathogens like Pseudomonas aeruginosa, Acinetobacter baumannii, and E. coli. nih.govfrontiersin.orgmdpi.com Some derivatives were even more potent than the standard antibiotic gentamicin (B1671437) against P. aeruginosa. nih.gov

Novel Mechanisms of Action: Research suggests that some thiophene compounds act by increasing the permeability of the bacterial membrane and reducing the adherence of bacteria to host cells. frontiersin.org The discovery of dual inhibitors targeting both bacterial and viral enzymes also opens up new therapeutic strategies. acs.org

Q & A

Basic: What are the key synthetic routes for preparing 5-Bromo-3-ureidothiophene-2-carboxamide?

The synthesis typically involves sequential functionalization of the thiophene backbone. A common approach includes:

- Bromination : Introducing bromine at the 5-position of the thiophene ring via electrophilic substitution using reagents like N-bromosuccinimide (NBS) under controlled conditions .

- Ureido Group Installation : Coupling the brominated thiophene with a urea derivative using carbodiimide-based coupling agents (e.g., DCC or EDC) in anhydrous solvents (e.g., DMF) .

- Carboxamide Formation : Amidation of the carboxylic acid precursor using activated esters (e.g., HATU or HOBt) with ammonia or amines .

Critical parameters: Temperature (0–25°C for bromination), solvent polarity (DMF for coupling), and reaction time (monitored via TLC) .

Basic: Which analytical techniques are essential for confirming the structure and purity of this compound?

- NMR Spectroscopy : H and C NMR verify substitution patterns (e.g., bromine-induced deshielding at C5) and ureido/amide proton environments .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., CHBrNOS) and fragmentation pathways .

- HPLC-PDA : Assess purity (>95%) and detect impurities using reverse-phase columns (C18) with acetonitrile/water gradients .

Advanced: How can reaction conditions be optimized to improve yield in large-scale synthesis?

- Factorial Design : Use a 2 factorial experiment to test variables: temperature (25°C vs. 40°C), solvent (DMF vs. THF), and catalyst loading (1% vs. 5% Pd). Analyze interactions using ANOVA .

- Kinetic Studies : Monitor reaction progress via in-situ FTIR to identify rate-limiting steps (e.g., urea coupling) and adjust reagent stoichiometry .

- Workup Optimization : Replace column chromatography with pH-dependent extraction (e.g., acid-base partitioning) to reduce losses .

Advanced: How should researchers resolve contradictions in reported biological activity data?

- Meta-Analysis : Compare datasets for variables like assay type (e.g., cell-free vs. cellular), concentration ranges, and buffer conditions. For example, discrepancies in IC values may arise from differences in protein binding .

- Dose-Response Validation : Replicate assays under standardized conditions (e.g., 10-point dilution series in triplicate) and apply statistical rigor (e.g., Hill slope analysis) .

- Target Engagement Studies : Use SPR or ITC to confirm direct binding to hypothesized targets (e.g., kinases) and rule out off-target effects .

Advanced: What strategies are used to establish structure-activity relationships (SAR) for this compound?

- Analog Synthesis : Prepare derivatives with modifications at the ureido group (e.g., methylurea) or carboxamide (e.g., esterification) and compare bioactivity .

- Computational Modeling : Perform docking studies (AutoDock Vina) to predict interactions with target proteins (e.g., spliceosome components) and validate with mutagenesis .

- Pharmacophore Mapping : Identify critical moieties (e.g., bromine’s electronegativity) using QSAR models trained on inhibition data .

Basic: What types of chemical reactions are feasible with this compound?

- Nucleophilic Substitution : Bromine at C5 can be replaced with amines or alkoxides under SNAr conditions (e.g., KCO in DMSO) .

- Oxidation : Thiophene rings can undergo oxidation with mCPBA to form sulfoxides, altering electronic properties .

- Cross-Coupling : Suzuki-Miyaura reactions with boronic acids (Pd(PPh), NaCO) to introduce aryl/heteroaryl groups .

Advanced: How can computational methods enhance understanding of its mechanism of action?

- Molecular Dynamics (MD) : Simulate binding to spliceosome proteins (e.g., SF3B1) over 100 ns trajectories to identify stable conformations .

- DFT Calculations : Analyze electron density maps (Gaussian 09) to assess bromine’s role in stabilizing charge-transfer complexes .

- ADMET Prediction : Use SwissADME to predict bioavailability, BBB penetration, and metabolic liabilities (e.g., CYP450 interactions) .

Advanced: How to design a factorial experiment for screening derivatives?

- Variables : Select factors like substituent position (C3 vs. C5), steric bulk (methyl vs. tert-butyl), and solubility modifiers (e.g., PEG chains).

- Response Metrics : Measure IC, solubility (LogP), and thermal stability (DSC).

- Analysis : Apply Taguchi methods to prioritize factors with the highest impact on activity .

Advanced: What theoretical frameworks guide research on this compound’s biological activity?

- Spliceosome Inhibition : Link activity to pre-mRNA processing by mapping compound effects on alternative splicing events (e.g., RNA-seq) .

- Kinase Allostery : Use KINOMEscan profiling to test hypotheses about ATP-binding pocket modulation .

- Free Energy Perturbation (FEP) : Quantify binding affinity changes upon structural modifications .

Advanced: How to evaluate its stability under varying storage and experimental conditions?

- Forced Degradation : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Analyze degradation products via LC-MS .

- Buffer Compatibility : Test solubility and aggregation in PBS (pH 7.4), Tris-HCl (pH 8.0), and cell culture media (e.g., DMEM + 10% FBS) .

- Long-Term Stability : Store at -80°C under argon and assess potency every 6 months using a reference bioassay .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.